LAP Inhibitory Potency: Cyanostatin B vs. Cyanostatin A Direct Comparison
Cyanostatin B exhibits approximately 3.3-fold greater LAP inhibitory potency than its closest structural analog cyanostatin A, with both compounds isolated from the same cyanobacterial bloom samples and assayed under identical conditions [1]. The assay measured inhibition of porcine kidney leucine aminopeptidase M (EC 3.4.11.2) activity using L-leucine-p-nitroanilide as substrate [1].
| Evidence Dimension | Leucine aminopeptidase M (LAP) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 12 ng/mL |
| Comparator Or Baseline | Cyanostatin A: IC₅₀ = 40 ng/mL |
| Quantified Difference | 3.3-fold greater potency (40 ÷ 12) |
| Conditions | Porcine kidney LAP assay; L-leucine-p-nitroanilide substrate; identical isolation and assay protocols from Microcystis bloom samples |
Why This Matters
For researchers requiring maximal LAP inhibition within the microginin structural class, cyanostatin B provides superior potency at lower concentrations compared to cyanostatin A, enabling dose-response studies with reduced compound consumption.
- [1] Sano T, Takagi H, Morrison LF, Metcalf JS, Codd GA, Kaya K. Leucine aminopeptidase M inhibitors, cyanostatin A and B, isolated from cyanobacterial water blooms in Scotland. Phytochemistry. 2005;66(5):543-548. doi:10.1016/j.phytochem.2005.01.001 View Source
